molecular formula C10H11BrClNO3 B2507160 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride CAS No. 2416233-92-4

8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride

Cat. No.: B2507160
CAS No.: 2416233-92-4
M. Wt: 308.56
InChI Key: YQRYNWKFNRHZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H10BrNO3·HCl It is a derivative of benzoxazepine, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride typically involves the bromination of a benzoxazepine precursor followed by carboxylation. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, such as dichloromethane, under controlled temperature conditions. The carboxylation step may involve the use of carbon dioxide or a carboxylating agent in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield de-brominated or hydrogenated products.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Hydroxylated benzoxazepine derivatives.

    Reduction: De-brominated or hydrogenated benzoxazepine derivatives.

    Substitution: Amino or thiol-substituted benzoxazepine derivatives.

Scientific Research Applications

8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate: A methyl ester derivative with similar chemical properties.

    (8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride: A related compound with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride is unique due to its specific bromine substitution and carboxylic acid functionality, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3.ClH/c11-6-1-2-7-8(5-6)15-4-3-12-9(7)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYCXCZMKYKEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C(N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.